molecular formula C17H31NOSSn B12645828 2-((Tributylstannyl)thio)pyridine 1-oxide CAS No. 30860-66-3

2-((Tributylstannyl)thio)pyridine 1-oxide

Cat. No.: B12645828
CAS No.: 30860-66-3
M. Wt: 416.2 g/mol
InChI Key: IZLTYRKHPKGVOT-UHFFFAOYSA-M
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Description

2-((Tributylstannyl)thio)pyridine 1-oxide is an organotin compound with the molecular formula C17H31NOSSn and a molecular weight of 416.209. This compound is characterized by the presence of a tributylstannyl group attached to a thioether linkage, which is further connected to a pyridine ring with an oxide group at the 1-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tributylstannyl)thio)pyridine 1-oxide typically involves the reaction of pyridine 1-oxide with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the stannyl group. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-((Tributylstannyl)thio)pyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Tributylstannyl)thio)pyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tributylstannyl)thio)pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tributylstannyl)thio)pyridine
  • 2-((Tributylstannyl)thio)pyridine 1-sulfide
  • 2-((Tributylstannyl)thio)pyridine 1-sulfoxide

Uniqueness

2-((Tributylstannyl)thio)pyridine 1-oxide is unique due to the presence of the oxide group on the pyridine ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in oxidation and reduction reactions compared to its analogs without the oxide group. Additionally, its potential biological activity makes it a valuable compound for research and industrial applications .

Properties

CAS No.

30860-66-3

Molecular Formula

C17H31NOSSn

Molecular Weight

416.2 g/mol

IUPAC Name

tributyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane

InChI

InChI=1S/C5H5NOS.3C4H9.Sn/c7-6-4-2-1-3-5(6)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

IZLTYRKHPKGVOT-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=[N+]1[O-]

Origin of Product

United States

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